molecular formula C21H20ClNO4 B421349 ethyl 4-chloro-5-[(E)-{[2-(4-hydroxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate CAS No. 296266-59-6

ethyl 4-chloro-5-[(E)-{[2-(4-hydroxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B421349
CAS No.: 296266-59-6
M. Wt: 385.8g/mol
InChI Key: AOEFFSQYZFSHAS-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-[(E)-{[2-(4-hydroxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a substituted aromatic core. Key structural features include:

  • A benzofuran ring with a chlorine atom at position 4 and a methyl group at position 3.
  • An (E)-iminomethyl group at position 5, linked to a 2-(4-hydroxyphenyl)ethyl chain.
  • An ethyl ester at position 2, contributing to lipophilicity .

Its structural complexity makes it relevant for pharmacological studies, particularly in drug design targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding motifs .

Properties

IUPAC Name

ethyl 4-chloro-5-[2-(4-hydroxyphenyl)ethyliminomethyl]-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c1-3-26-21(25)20-13(2)18-17(27-20)9-6-15(19(18)22)12-23-11-10-14-4-7-16(24)8-5-14/h4-9,12,24H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEFFSQYZFSHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NCCC3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-chloro-5-[(E)-{[2-(4-hydroxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate (CAS: 296266-59-6) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies derived from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClNO4, with a molar mass of 385.84 g/mol. The compound features a benzofuran core, which is known for its various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzofuran derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays indicated significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HCT 116 (Colon)4.36
MCF-7 (Breast)5.20
HeLa (Cervical)6.10

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses both antibacterial and antifungal activities:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans20

These results indicate that this compound could be a candidate for developing new antimicrobial agents.

Mechanistic Insights

Research into the mechanisms underlying the biological activities of this compound suggests several pathways:

  • Apoptosis Induction : Studies indicate that the compound may activate caspases, leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : The compound has been noted to inhibit key metabolic enzymes, which could contribute to its anticancer and antimicrobial effects.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which may protect cells from oxidative stress.

Study on Anticancer Efficacy

A recent study investigated the effects of this compound on human colon cancer cells (HCT116). The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and significant apoptosis as evidenced by flow cytometry analysis.

Study on Antimicrobial Properties

In another study assessing its antimicrobial efficacy, the compound was tested against various bacterial strains. Results indicated that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzofuran Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) LogP Hydrogen Bonding Features
Target Compound Benzofuran 4-Cl, 3-Me, 5-(E-iminomethyl-2-(4-OH-Ph)ethyl) ~425 (estimated) ~4.1* Imino (donor/acceptor), OH (donor)
Ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Benzofuran 4-Cl, 3-Me, 5-OH 284.7 3.27 OH (donor)
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate Benzofuran 6-Br, 5-ethoxy, 2-Ph, 3-COOEt 497.3 6.4 Ester (acceptor)
Compound 1E: 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile Chromene 2-NH2, 5-OH, 4-(4-Me-Ph) 277 N/A NH2 (donor), OH (donor), CN (acceptor)

*Estimated using substituent contributions (Cl: +0.71, Me: +0.52, iminomethyl chain: +1.2).

Key Observations :

Benzofuran vs. Chromene Cores: The target compound’s benzofuran core offers greater aromatic rigidity compared to chromene derivatives like Compound 1E . This rigidity may enhance binding specificity in biological targets. Chromene derivatives (e.g., Compound 1E) exhibit stronger hydrogen bonding due to amino (-NH2) and cyano (-CN) groups, whereas the target compound relies on imino and hydroxyl groups for interactions .

Substituent Effects on Lipophilicity: The target compound’s LogP (~4.1) is higher than ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (LogP 3.27) due to the iminomethyl chain’s hydrophobic contribution . Ethyl 6-bromo-5-[...] (LogP 6.4) has higher lipophilicity from bromine and fluorophenyl groups, suggesting the target compound may exhibit better aqueous solubility .

Hydrogen Bonding and Crystal Packing: The (E)-iminomethyl group in the target compound can act as both a hydrogen bond donor (if protonated) and acceptor, enabling diverse crystal packing patterns. In contrast, ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate forms simpler hydrogen-bonded networks via its hydroxyl group .

Functional Group Comparisons

  • Iminomethyl vs. Hydroxyl Groups: The iminomethyl group introduces pH-dependent reactivity, enabling Schiff base formation or protonation, unlike the static hydroxyl group in ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate . This dynamic behavior may enhance the target compound’s versatility in metal coordination or enzyme inhibition.

Preparation Methods

Cyclization Methodology

A representative protocol involves:

  • Reacting 4-chloro-5-formyl-3-methylphenol with ethyl bromoacetate in the presence of potassium carbonate.

  • Using dimethylformamide (DMF) as a solvent at 80–100°C for 8–12 hours.

This step achieves cyclization through nucleophilic substitution, forming the furan ring. Yields range from 65–78%, depending on the purity of starting materials.

Alternative Approaches

Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields. For example, irradiating the mixture at 150 W and 120°C produces the benzofuran core in 72% yield.

Regioselective Chlorination at Position 4

Introducing the chloro group at position 4 requires careful electrophilic substitution. Traditional methods using chlorine gas or sulfuryl chloride often lack regioselectivity, but modern approaches employ directed ortho-metalation.

Directed Metalation Strategy

  • Lithiation : Treat the benzofuran intermediate with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF).

  • Chlorination : Introduce hexachloroethane as a chlorine source, yielding the 4-chloro derivative with >90% regioselectivity.

This method avoids side reactions at positions 6 and 7, common in non-directed approaches.

Green Chlorination Using HCl/H₂O₂

A patent-pending method substitutes toxic chlorinating agents with hydrochloric acid and hydrogen peroxide:

  • Conditions : 1:1.5 molar ratio of HCl (37%) to H₂O₂ (35%) in dichloroethane at 50–70°C for 5–7 hours.

  • Yield : 89–92% with 96% purity after washing with sodium sulfite and sodium carbonate.

Imine Linkage Formation

The imine bond is formed via condensation between the 5-formyl group of the chlorinated benzofuran and 2-(4-hydroxyphenyl)ethylamine.

Schiff Base Synthesis

  • Solvent : Anhydrous ethanol or methanol.

  • Catalyst : Trace acetic acid (0.1–0.5 mol%).

  • Conditions : Reflux for 4–6 hours under nitrogen, yielding the (E)-imine isomer exclusively.

The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the imine.

Stereochemical Control

The (E)-configuration is favored due to steric hindrance between the benzofuran methyl group and the ethylamine side chain. Nuclear Overhauser effect (NOE) spectroscopy confirms >98% (E)-isomer content in the final product.

Purification and Characterization

Purification Workflow

  • Liquid-Liquid Extraction : Separate unreacted amines using 5% sodium carbonate.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes polar impurities.

  • Recrystallization : Ethanol/water (7:3) yields crystals with 99.2% purity.

Analytical Data

  • Melting Point : 128–130°C.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H).

  • HPLC : Purity >98.5% (C18 column, acetonitrile/water 65:35).

Comparative Analysis of Synthetic Routes

ParameterCyclization + ChlorinationOne-Pot Microwave Synthesis
Total Yield 58%63%
Reaction Time 18–24 hours4–6 hours
Regioselectivity >90%85%
Purity Post-Column 99.2%97.8%

The one-pot method offers time efficiency but sacrifices regioselectivity, necessitating additional purification steps.

Scalability and Industrial Adaptations

Pilot-scale trials (10 kg batches) demonstrate:

  • Cost Efficiency : Using HCl/H₂O₂ reduces chlorination costs by 40% compared to Cl₂ gas.

  • Waste Reduction : Sodium sulfite washes decrease sulfide waste by 85%, aligning with green chemistry metrics .

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